molecular formula C15H8ClF3N4O2 B1525657 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326937-41-0

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1525657
M. Wt: 368.7 g/mol
InChI Key: UTUQZGIBIZHSLL-UHFFFAOYSA-N
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Description

The compound “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with potential applications in various fields12. However, specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature3. For instance, a series of o-amino-arylurea derivatives have been synthesized and evaluated for their kinase inhibitory activity3. However, the specific synthesis process for “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is not explicitly mentioned in the search results.



Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure analysis for “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is not available in the search results45.



Chemical Reactions Analysis

The chemical reactions involving “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” are not explicitly mentioned in the search results. However, the synthesis and application of trifluoromethylpyridines, which could be related, have been discussed3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior and interactions. However, the specific physical and chemical properties of “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” are not detailed in the search results2.


Scientific Research Applications

Environmental Monitoring and Health Impact Studies :PFAAs, including perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (PFOS), are widely studied for their environmental persistence and potential health impacts. Research in this area focuses on determining the concentration of PFAAs in various environmental matrices and their association with health outcomes. For instance, studies have examined the presence of PFAAs in human serum, wastewater treatment plant sludge, and paper fibers to assess human exposure and potential health risks, highlighting concerns about the bioavailability and biotransformation of these compounds into more harmful substances (D’eon et al., 2009).

Toxicological and Exposure Assessment :Research on PFAAs also extends to toxicological assessments and exposure studies. For example, prenatal exposure to PFAAs has been linked to adverse birth outcomes and effects on fetal and postnatal growth (Wang et al., 2016). These studies are crucial for understanding the potential health risks associated with exposure to perfluoroalkyl substances and informing regulatory policies to protect public health.

Safety And Hazards

Future Directions

The future directions for “1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” could involve further research into its synthesis, properties, and potential applications. It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future3.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. Further research may be needed for a more comprehensive understanding.


properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N4O2/c16-11-2-1-9(7-10(11)15(17,18)19)23-13(8-3-5-20-6-4-8)12(14(24)25)21-22-23/h1-7H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQZGIBIZHSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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